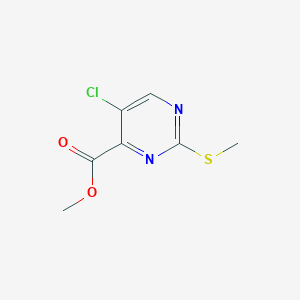

5-氯-2-(甲硫基)嘧啶-4-羧酸甲酯

描述

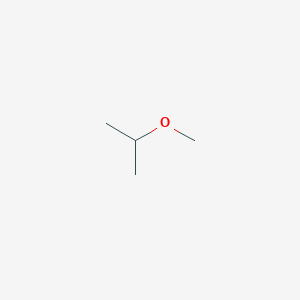

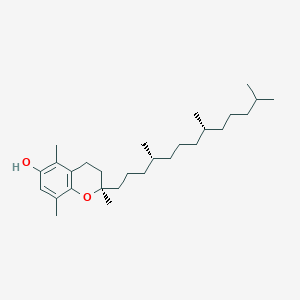

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes. The specific compound is characterized by a methylthio group and a chloro substituent on the pyrimidine ring, as well as a carboxylate ester function.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates using the Atwal-Biginelli cyclocondensation reaction, highlighting the ability to create complex pyrimidine structures . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]-pyrimidine-6-carboxylic acids has been optimized, further expanding the synthetic routes available for pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the possibility of tautomeric forms as seen in the inseparable mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its isomer . The confirmation of these structures often relies on spectroscopic techniques such as NMR and NOESY experiments. The molecular geometry of pyrimidine derivatives can also be confirmed through transformations and subsequent structural analysis, as demonstrated in the study of 5-methylthieno[2,3-d]pyrimidine-6-carboxylates .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, which can yield a range of products depending on the reactants used. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with different nucleophiles to produce normal substitution products, but with cyanide ion, it leads to an unexpected product, ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate . This indicates the reactivity and potential for diverse chemical transformations of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of amino or methylthio groups can affect the compound's solubility, melting point, and spectroscopic properties. Infrared and Raman spectroscopies have been used to study the vibrations of amino and methylamino-2 and -4 dichloro(methylthio)-5 pyrimidines, providing insights into their self-association behavior in solution and solid state . Additionally, the antimicrobial activity of certain pyrimidine derivatives, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, has been investigated, revealing their potential as bioactive molecules .

科学研究应用

化学和合成

嘧啶衍生物,包括类似于 5-氯-2-(甲硫基)嘧啶-4-羧酸甲酯的化合物,因其在药物化学中的合成途径和应用而被广泛研究。取代的四氢嘧啶衍生物的合成和表征显示出潜在的体外抗炎活性,突出了嘧啶骨架在开发新的治疗剂中的重要性 (Gondkar、Deshmukh 和 Chaudhari,2013 年)。此外,探索杂化催化剂合成吡喃并[2,3-d]嘧啶衍生物,展示了嘧啶核在药物合成中的多功能性,为复杂分子的高效合成方法提供了见解 (Parmar、Vala 和 Patel,2023 年)。

生物活性与应用

嘧啶衍生物多样化的生物活性突出了它们在科学研究中的重要性。例如,嘧啶及其衍生物在酶抑制和 DNA 甲基转移酶抑制剂中的作用展示了它们的治疗潜力,特别是在癌症治疗中 (Goffin 和 Eisenhauer,2002 年)。此外,对各种基于嘧啶的骨架的抗癌活性的分析揭示了该化合物在靶向不同酶、受体和途径中的作用,表明嘧啶衍生物在肿瘤学研究中的广泛应用 (Kaur 等人,2014 年)。

属性

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

CAS RN |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)